2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-8-7-16(23-25(11)18)12-3-2-4-14(9-12)24-28(26,27)17-10-13(19)5-6-15(17)20/h2-10,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLADEYLCZPWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and similar derivatives.
Synthesis
The synthesis of the compound involves several key steps including the formation of the triazolo-pyridazine moiety and subsequent sulfonamide linkage. The synthetic pathway typically includes:
- Formation of Triazolo-Pyridazine :
- Reaction of appropriate precursors to form the triazolo-pyridazine core.
- Sulfonamide Coupling :
- The triazolo-pyridazine derivative is then coupled with a benzenesulfonamide moiety through standard amide bond formation techniques.
Biological Activity
The biological activity of this compound has been evaluated against various targets, particularly focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may act as a potent inhibitor of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide exerts its biological effects may involve:
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, particularly c-Met kinase, which is known to play a critical role in tumorigenesis and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) assays indicated effective inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 16 |
These results highlight the potential dual functionality of this compound as both an anticancer and antimicrobial agent.
Case Studies
Several case studies have been conducted to explore the effects of this compound in vivo. For instance:
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
